
5-(4-Fluorobenzylidene)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorobenzylidene)thiazolidine-2,4-dione: is a heterocyclic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antihyperglycemic properties. The presence of the fluorobenzylidene group enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione. This reaction is often catalyzed by a base such as piperidine and carried out under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous-flow procedures. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes human error .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the compound can yield the corresponding reduced thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with enhanced biological activity.
Reduction: Reduced thiazolidine derivatives with potential therapeutic applications.
Substitution: Substituted thiazolidinediones with diverse biological properties
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione is studied for its potential as an anticancer agent. It has shown promising activity against various cancer cell lines, including A549, SCC-15, SH-SY5Y, and CACO-2 .
Medicine: The compound is being investigated for its antihyperglycemic properties. It acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs with improved efficacy and reduced side effects. Its unique chemical structure allows for the design of novel therapeutic agents .
作用機序
The mechanism of action of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARγ. By binding to this receptor, the compound modulates the expression of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound induces apoptosis in cancer cells by increasing the production of reactive oxygen species and activating caspase-3 .
類似化合物との比較
- 5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 5-(4-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Comparison: While all these compounds share the thiazolidinedione core structure, the presence of different substituents on the benzylidene group significantly affects their biological activity. The fluorobenzylidene group in 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione enhances its anticancer and antihyperglycemic properties compared to its analogs. This makes it a more potent and versatile compound for therapeutic applications .
特性
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEXVSOHLCLCFH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
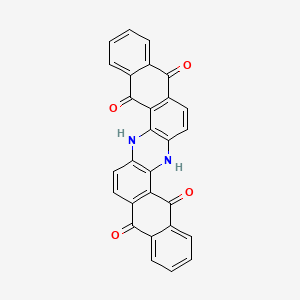
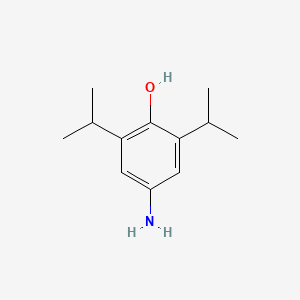

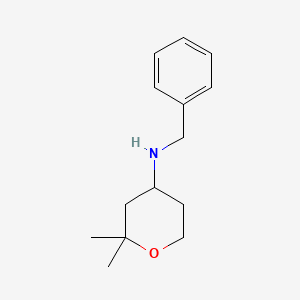
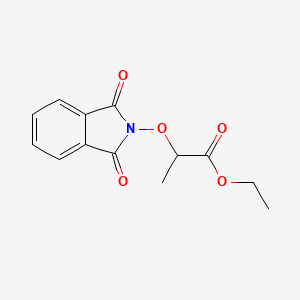
![4-(acetylsulfanyl)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione](/img/structure/B7773166.png)
![1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7773177.png)


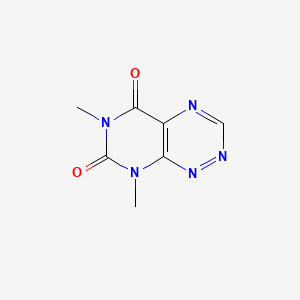
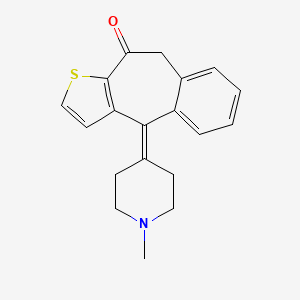
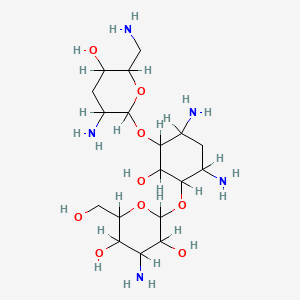
![N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B7773213.png)
![(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B7773219.png)
